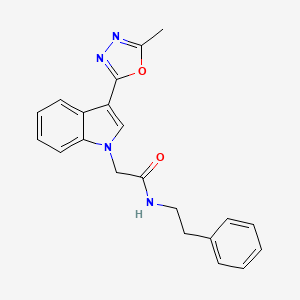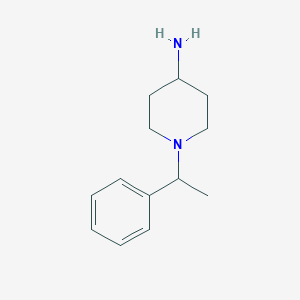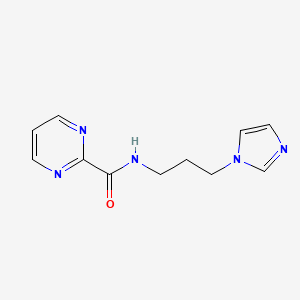
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Potential Applications
The compound 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of chemicals that have been the focus of various scientific studies due to their potential applications in medicinal chemistry and drug design. While direct research on this specific compound is scarce, insights can be drawn from studies on structurally related compounds to understand its potential applications.
Anticancer Activity
Research on thiophene derivatives, including triazole-thiophene conjugates, has shown that these compounds exhibit promising anticancer properties. For example, thiophene-2-carboxaldehyde derivatives have demonstrated significant antibacterial, antifungal, and anticancer activities, highlighting the therapeutic potential of thiophene-containing compounds in oncology (Shareef et al., 2016).
Antimicrobial Agents
The synthesis of 1,2,4-triazole derivatives has been explored for their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have shown moderate to good activity against primary pathogens, including both bacterial and fungal strains, suggesting the role of triazole compounds as potential antimicrobial agents (Pokhodylo et al., 2021).
Enzyme Inhibition
Compounds containing the triazine and triazole moieties have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in various biological processes including inflammation and blood pressure regulation. The discovery of such inhibitors through high-throughput screening suggests the potential utility of triazole derivatives in developing treatments for diseases where soluble epoxide hydrolase plays a key role (Thalji et al., 2013).
Synthesis of Heterocyclic Compounds
Triazole derivatives are crucial in the synthesis of heterocyclic compounds, which are foundational in drug development for their diverse pharmacological activities. For instance, thiophene and benzimidazole or 1,2,4-triazole moieties have been combined to synthesize novel compounds with potential as anticancer agents, demonstrating the importance of triazole derivatives in medicinal chemistry (Mabkhot et al., 2017).
properties
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylcyclopentyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-17-9-10(15-16-17)12(18)14-13(6-2-3-7-13)11-5-4-8-19-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRJXEUPEJHEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)

![3-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2650987.png)

![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine](/img/structure/B2650991.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2650992.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)